N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O5S2/c24-16-4-8-18(9-5-16)34(29,30)27-17-6-1-14(2-7-17)22(28)26-23-25-19(12-33-23)15-3-10-20-21(11-15)32-13-31-20/h1-12,27H,13H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXFAGIUDVGZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group. Its molecular formula is C_{19}H_{16}F_N_2O_3S, with a molecular weight of approximately 368.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazole Ring : This can be achieved through the reaction of thioamides with halides.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This requires careful control of reaction conditions to ensure proper functionalization.
- Final Coupling with Sulfonamide : This step completes the synthesis by attaching the sulfonamide group to the benzamide structure.
Anticancer Properties
Research indicates that compounds containing thiazole and benzo[d][1,3]dioxole moieties exhibit significant anticancer activity. For instance, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Hep3B | 5.0 | DNA synthesis inhibition |
| Compound B | MCF7 | 7.2 | Apoptosis induction |
| Compound C | A549 | 6.8 | Cell cycle arrest in G2/M phase |
In a study evaluating benzodioxole derivatives, compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide demonstrated low IC50 values against Hep3B cells, indicating strong cytotoxicity compared to standard treatments like Doxorubicin .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Signal Pathway Modulation : It could modulate signaling pathways related to apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells.
Study 1: Anticancer Efficacy
A recent study investigated the effects of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide on Hep3B liver cancer cells. Results showed a significant decrease in cell viability at concentrations as low as 5 µM, with flow cytometry analyses indicating an arrest in the G2/M phase of the cell cycle .
Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of derivatives containing similar structural motifs. Results indicated that compounds with the benzo[d][1,3]dioxole moiety exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic strategies, and biological implications.
Structural Analogues
Substituent Effects
- Fluorine vs. Chlorine : The 4-fluorophenylsulfonamido group in the target compound provides a balance of electronegativity and lipophilicity, enhancing membrane permeability compared to chlorinated analogs like B20 .
- Benzodioxole vs. Phenyl : The benzo[d][1,3]dioxol-5-yl group in the target compound improves metabolic stability by resisting oxidative degradation, unlike simple phenyl rings in compounds like GSK1570606A .
- Sulfonamide vs.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of thiazole intermediates with sulfonamide-bearing benzamides. For example, sulfonamide formation may require reacting an amine-functionalized thiazole with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Purification via flash chromatography or recrystallization (ethanol-DMF mixtures) is critical to isolate the final compound. Optimization parameters include temperature (20–25°C for coupling), solvent choice (dioxane or pyridine), and stoichiometric ratios (1:1.1 for sulfonyl chloride) .
- Key Challenges : Competing side reactions (e.g., over-sulfonylation) and byproduct formation require careful monitoring via TLC or HPLC.
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodology : Use 1H/13C NMR to verify substitution patterns (e.g., benzodioxole protons at δ 6.0–6.5 ppm, thiazole C-2 resonance). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹). Purity (>95%) is validated via HPLC with UV detection (λ = 254 nm) .
- Data Interpretation : Cross-check spectral data with computational tools (e.g., PubChem’s InChI key) to resolve ambiguities .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., SphK1) or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology :
- Modifications : Introduce substituents at the benzodioxole (e.g., methyl, nitro) or fluorophenylsulfonamido (e.g., methoxy, chloro) moieties. Compare bioactivity trends to identify pharmacophores .
- Key Findings : Ethyl or methoxy groups on the thiazole ring (as in related compounds) enhance antimicrobial potency by 2–4-fold . Fluorine at the sulfonamide aryl group improves metabolic stability .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like bacterial dihydrofolate reductase .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).
- Orthogonal Assays : Validate cytotoxicity via trypan blue exclusion alongside MTT to rule out false positives from metabolic interference .
- Meta-Analysis : Compare data across structurally analogous compounds (e.g., N-(5-ethyl-4-phenyl-thiazol-2-yl) derivatives) to identify trends masked by assay variability .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., SphK1) .
- Cellular Imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) track subcellular localization in live cells .
- Proteomics : SILAC-based profiling identifies differentially expressed proteins in treated vs. untreated cells .
Methodological Considerations
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodology :
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide to improve membrane permeability .
- Pharmacokinetics : Conduct in vivo studies (rodent models) to measure Cmax and t½, optimizing dosing regimens .
Q. What computational tools are most effective for predicting off-target interactions?
- Methodology :
- Docking Simulations : Use SwissDock or Glide to screen against the PDB database for potential off-targets (e.g., cytochrome P450 isoforms) .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
